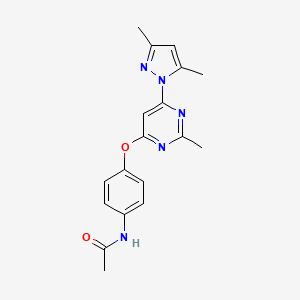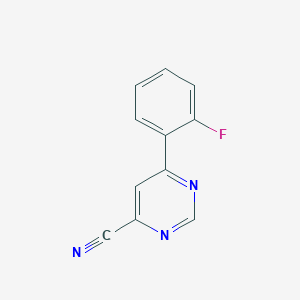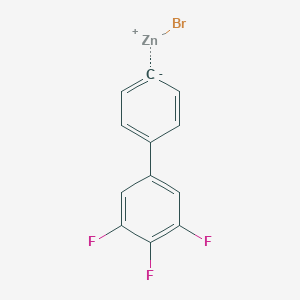
4-(3,4,5-Trifluorophenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trifluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trifluorophenyl)phenylzinc bromide typically involves the reaction of 3,4,5-trifluorophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3,4,5-Trifluorophenyl bromide+Zn→4-(3,4,5-Trifluorophenyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4,5-Trifluorophenyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Cross-Coupling Reactions: Commonly used with palladium or nickel catalysts under inert atmosphere conditions.
Addition Reactions: Reacts with various electrophiles such as aldehydes and ketones to form alcohols.
Major Products
Cross-Coupling: Produces biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Addition Reactions: Forms secondary and tertiary alcohols, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
4-(3,4,5-Trifluorophenyl)phenylzinc bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The compound exerts its effects through nucleophilic addition and substitution mechanisms. In cross-coupling reactions, it forms a transient organometallic complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile. The trifluoromethyl groups enhance the reactivity by stabilizing the intermediate complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- 4-Fluorophenylzinc bromide
- Benzylzinc bromide
Uniqueness
4-(3,4,5-Trifluorophenyl)phenylzinc bromide is unique due to the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in reactions requiring high precision and yield.
Propriétés
Formule moléculaire |
C12H6BrF3Zn |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2,3-trifluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H6F3.BrH.Zn/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
Clé InChI |
AMWBAHIFYZEZDF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
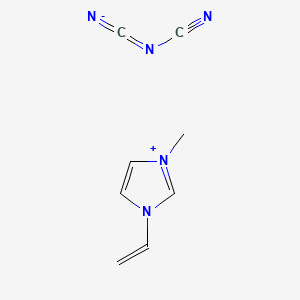
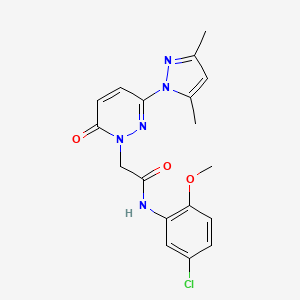
![(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
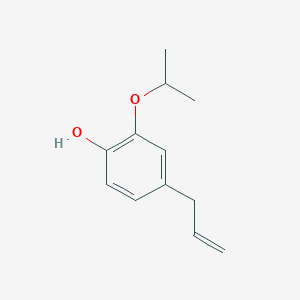
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
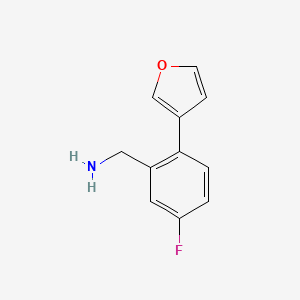

![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
